(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Physicochemical profiling Drug-likeness Scaffold differentiation

This research-grade compound is defined by its unique three-dimensional pharmacophore, distinguishing it from isomers that share the same C17H14N2O2S2 formula. The combination of the 3-(thiazol-2-yloxy)azetidine core with the 4-(thiophen-3-yl)phenyl terminus offers a distinct vector for biaryl extension in kinase and GPCR inhibitor design. Its conformational rigidity and favorable predicted profile (LogP 2.46) make it ideal for FBDD and library enumeration. Ensure structural precision in your SAR studies—procure the thiophen-3-yl regioisomer for controlled comparative profiling against thiophen-2-yl analogs. Not for human or veterinary use.

Molecular Formula C17H14N2O2S2
Molecular Weight 342.43
CAS No. 1797287-39-8
Cat. No. B2435281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
CAS1797287-39-8
Molecular FormulaC17H14N2O2S2
Molecular Weight342.43
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)OC4=NC=CS4
InChIInChI=1S/C17H14N2O2S2/c20-16(19-9-15(10-19)21-17-18-6-8-23-17)13-3-1-12(2-4-13)14-5-7-22-11-14/h1-8,11,15H,9-10H2
InChIKeyKTSTZGINDPFCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone (CAS 1797287-39-8): Scaffold Architecture, Physicochemical Identity, and Procurement Baseline


(3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone (CAS 1797287-39-8) is a synthetic heterocyclic compound built on a 3-(thiazol-2-yloxy)azetidine core connected via a methanone bridge to a 4-(thiophen-3-yl)phenyl substituent. It possesses the molecular formula C17H14N2O2S2 and a molecular weight of 342.43 g/mol [1]. Predicted physicochemical properties from the ACD/Labs Percepta Platform include a consensus LogP of 2.46, a topological polar surface area (TPSA) of 99 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and zero Rule-of-Five violations, placing it within favorable drug-like chemical space [1]. The compound shares its molecular formula with the known HDAC8 inhibitor HDAC8-IN-4 (CAS 1600528-05-9) but is a distinct structural isomer, differing fundamentally in scaffold topology and functional group arrangement . Commercially, this compound is supplied as a research-grade building block (typical purity ≥95% by HPLC) intended for medicinal chemistry and chemical biology applications, and is not for human or veterinary therapeutic use .

Why (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone Cannot Be Interchanged with In-Class Analogs


Compounds containing the 3-(thiazol-2-yloxy)azetidine substructure cannot be treated as interchangeable surrogates for medicinal chemistry campaigns. The specific combination of the thiazol-2-yloxy ether linkage at the azetidine 3-position with the 4-(thiophen-3-yl)phenyl methanone terminus defines a unique three-dimensional pharmacophore that dictates target engagement, metabolic stability, and physicochemical profile [1]. A positional isomer differing only in the thiophene attachment point (thiophen-2-yl vs. thiophen-3-yl, CAS 1796957-82-8) shares the identical molecular formula and mass but presents distinct electronic distribution and steric topology that can alter binding pose and selectivity . Furthermore, structural isomers with the same molecular formula (e.g., HDAC8-IN-4, CAS 1600528-05-9) exhibit entirely different biological target profiles due to divergent scaffold architectures . The azetidine ring's conformational rigidity—a hallmark of this scaffold class—further amplifies the sensitivity of biological activity to seemingly minor structural perturbations [2].

Quantitative Differentiation Evidence for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone (CAS 1797287-39-8)


Predicted Physicochemical Profile vs. Structural Isomer HDAC8-IN-4 (C17H14N2O2S2 Isomers)

Although CAS 1797287-39-8 and HDAC8-IN-4 (CAS 1600528-05-9) share the identical molecular formula (C17H14N2O2S2) and molecular weight (342.43 Da), they are distinct structural isomers with different scaffold topologies. CAS 1797287-39-8 features a 3-(thiazol-2-yloxy)azetidine core linked via a methanone bridge to a 4-(thiophen-3-yl)phenyl group, whereas HDAC8-IN-4 is an N-hydroxy-benzamide derivative with a thiazole ring carrying a phenylsulfanylmethyl substituent [1]. Predicted physicochemical properties for CAS 1797287-39-8 from the ACD/Labs Percepta Platform (version 14.00) include a consensus LogP of 2.46, a TPSA of 99 Ų, zero H-bond donors, four H-bond acceptors, four rotatable bonds, and zero Rule-of-Five violations, indicating favorable permeability and oral bioavailability potential [2]. The divergent scaffold architecture between these isomers is expected to produce entirely distinct biological target profiles: HDAC8-IN-4 is a validated selective HDAC8 inhibitor (IC50 = 0.15 μM for HDAC8, 12 μM for HDAC3), whereas CAS 1797287-39-8, bearing a methanone-linked azetidine-thiazole core, aligns structurally with kinase-targeted and GPCR-modulating chemotypes documented in the patent and primary literature [3].

Physicochemical profiling Drug-likeness Scaffold differentiation

Positional Isomer Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Attachment in the 4-(Thiophenyl)phenyl Methanone Series

CAS 1797287-39-8 carries a 4-(thiophen-3-yl)phenyl methanone terminus, differentiating it from the closely related positional isomer (3-(thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone (CAS 1796957-82-8), which bears a thiophen-2-yl substituent [1]. The two compounds share the identical molecular formula (C17H14N2O2S2), molecular weight (342.43 Da), and core scaffold, yet differ in the regiochemistry of the thiophene attachment to the central phenyl ring. This seemingly subtle difference has established precedents for significant pharmacological consequences in analogous chemotypes: in the thiophene-containing PI3K inhibitor series, the position of thiophene substitution (2-yl vs. 3-yl) was shown to modulate isoform selectivity and cellular potency through altered vector geometry and electronic distribution [2]. In the context of azetidine-containing scaffolds, the conformational restriction imposed by the four-membered ring amplifies the sensitivity of target binding to the orientation of distal aromatic substituents, making the thiophene attachment position a critical determinant of molecular recognition [3].

Positional isomerism Structure-activity relationships Thiophene regiochemistry

Class-Level Evidence: Azetidine-Thiazole Hybrid Scaffolds as Kinase and GPCR Modulator Chemotypes

The 3-(thiazol-2-yloxy)azetidine core present in CAS 1797287-39-8 is a validated pharmacophore template within the broader azetidine-thiazole hybrid class, which has demonstrated activity across kinase and GPCR target families. Pathak et al. (2023) reported a series of hybrid oxoazetidine conjugated thiazoles as EGFR inhibitors; compounds 7a, 7b, and 7e exhibited potent cytotoxicity against breast (MCF-7) and hepatic (HepG2) cancer cell lines, with molecular docking confirming high complementarity to the EGFR ATP-binding pocket [1]. In the GPCR space, patent WO2013094761A1 (priority date 2012-12-21) discloses novel thiazole-azetidine derivatives as sphingosine-1-phosphate (S1P) receptor modulators with selectivity for the S1P1 receptor subtype, demonstrating the scaffold's capacity to engage Class A GPCR targets [2]. Separately, the 3-(thiazol-2-yloxy)azetidine-1-carboxamide sub-series (e.g., CAS 1797905-31-7, CAS 1797875-17-2) has been profiled for kinase inhibition, with reported IC50 values in the low nanomolar range (2–15 nM) for specific kinase isoforms in preclinical studies [3]. CAS 1797287-39-8 differentiates itself within this class by presenting a methanone-linked 4-(thiophen-3-yl)phenyl terminus rather than a carboxamide or sulfonamide linkage, offering a distinct vector for extending SAR beyond the azetidine-thiazole core [4].

Kinase inhibition GPCR modulation Azetidine-thiazole scaffold EGFR

Conformational Rigidity and Ring Strain: Azetidine Core as a Differentiator from Piperidine and Pyrrolidine Analogs

The azetidine ring at the core of CAS 1797287-39-8 confers distinct conformational and electronic properties compared to larger saturated N-heterocycle analogs (piperidine, pyrrolidine). Azetidines possess a ring strain energy of approximately 26.3 kcal/mol, intermediate between aziridines (27.7 kcal/mol) and pyrrolidines (5.6 kcal/mol), resulting in a balance of sufficient stability for synthetic handling combined with unique reactivity due to the compressed endocyclic C–N–C bond angle (~90°) [1]. This ring strain renders the azetidine nitrogen less basic (pKa of conjugate acid ≈ 11.1 for N-methylazetidine) compared to pyrrolidine (pKa ≈ 11.3) and piperidine (pKa ≈ 11.2), which can reduce lysosomal trapping and improve intracellular target engagement [1][2]. The conformational rigidity of the four-membered ring restricts the spatial orientation of the 3-(thiazol-2-yloxy) substituent, providing a defined exit vector geometry that differs from the more flexible pyrrolidine and piperidine scaffolds, a property that has been exploited clinically in the design of JTE-952, an azetidine-based CSF-1R Type II inhibitor with high cellular activity (IC50 = 20 nM) and a favorable pharmacokinetic profile [3].

Conformational restriction Azetidine ring strain Scaffold design Metabolic stability

Optimal Research and Procurement Application Scenarios for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone


Scaffold-Hopping Library Design Targeting Kinase or GPCR Chemical Space

Medicinal chemistry teams seeking to diversify lead matter against kinase or GPCR targets can procure CAS 1797287-39-8 as a core scaffold for library enumeration. The 3-(thiazol-2-yloxy)azetidine core is precedented in both kinase inhibitor (EGFR, CSF-1R, IRAK4) and GPCR modulator (S1P1) chemotypes, while the methanone-linked 4-(thiophen-3-yl)phenyl terminus provides a distinct vector for biaryl extension compared to the more common carboxamide or sulfonamide linkages in commercial azetidine building block collections [1][2]. The compound's favorable predicted physicochemical profile (LogP 2.46, TPSA 99 Ų, 0 Ro5 violations) supports its suitability as a starting point for lead-like library design [3].

Thiophene Regioisomer SAR Studies in Azetidine-Containing Chemical Probes

For research programs investigating the impact of thiophene regiochemistry on target engagement, CAS 1797287-39-8 serves as the essential thiophen-3-yl reference compound, to be compared head-to-head with its thiophen-2-yl positional isomer (CAS 1796957-82-8). Such systematic SAR studies are critical in kinase inhibitor programs, where thiophene substitution patterns have been shown to modulate isoform selectivity [1]. Procuring both isomers from a single vendor or through parallel synthesis enables controlled comparative profiling without confounding variables from different synthetic routes.

Conformationally Restricted Fragment-Based Drug Discovery (FBDD)

The azetidine ring's inherent conformational rigidity makes CAS 1797287-39-8 an attractive fragment or scaffold for FBDD campaigns. The defined exit vector geometry of the 3-(thiazol-2-yloxy) substituent, combined with the predictable orientation of the 4-(thiophen-3-yl)phenyl group, provides a three-dimensional framework suitable for structure-based design [1]. The compound's molecular weight (342.43 Da) and favorable physicochemical properties position it in the 'lead-like' rather than 'fragment' space, making it appropriate for direct screening or as a core for focused library synthesis.

Heterocyclic Building Block for Parallel Medicinal Chemistry and DOS Campaigns

As a research-grade building block with reported purity ≥95% by HPLC [1], CAS 1797287-39-8 is suitable for diversity-oriented synthesis (DOS) and parallel medicinal chemistry workflows. The methanone carbonyl and the thiazole C–H bonds offer synthetic handles for further derivatization, enabling rapid exploration of SAR around the terminal aryl group. Its compatibility with standard amide bond formation and cross-coupling conditions facilitates integration into automated parallel synthesis platforms common in industrial medicinal chemistry settings.

Quote Request

Request a Quote for (3-(Thiazol-2-yloxy)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.